molecular formula C24H26N4O4 B2452575 N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 893984-52-6

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2452575
CAS RN: 893984-52-6
M. Wt: 434.496
InChI Key: IVZNCVFLTNTALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties

The compound’s unique structure suggests potential antiviral properties. Researchers have explored its activity against viruses such as H1N1 influenza. For instance, (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol exhibited significant protection against H1N1 virus-induced cytopathic effects . Further investigations could explore its mechanism of action and potential therapeutic applications.

Anticancer Potential

Indole derivatives have garnered interest in cancer research due to their diverse biological activities. While specific studies on this compound are limited, its structural features warrant investigation. Researchers could explore its cytotoxic effects, potential as a protein tyrosine phosphatase inhibitor, and interactions with cancer-related pathways .

Anti-HIV Activity

Indole compounds have also been studied for their anti-HIV properties. Molecular docking studies could reveal whether this compound interacts with key viral proteins or enzymes, potentially inhibiting HIV replication .

Drug Discovery

Given its unique structure, this compound may serve as a valuable starting point for drug discovery. Researchers could explore modifications, analogs, and derivatives to enhance specific activities. For example, as a BK channel blocker, it might find applications in treating glaucoma by reducing intraocular pressure .

Antibacterial Effects

Indole derivatives often exhibit antibacterial properties. Investigating this compound’s interactions with bacterial targets could provide insights into its potential as an antimicrobial agent .

Plant Hormone Analogs

Indole-3-acetic acid, a plant hormone, shares an indole moiety with this compound. Researchers could explore whether it acts as an analog or modulator of plant growth and development .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-4-27(5-2)22(30)15-28-14-20(19-8-6-7-9-21(19)28)23(31)24(32)26-18-12-10-17(11-13-18)25-16(3)29/h6-14H,4-5,15H2,1-3H3,(H,25,29)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZNCVFLTNTALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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